molecular formula C8H14BrCl2N3 B2680155 1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride CAS No. 2514953-00-3

1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

Cat. No.: B2680155
CAS No.: 2514953-00-3
M. Wt: 303.03
InChI Key: CCBCIFJWTPOKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine dihydrochloride is a pyrazole-derived compound featuring a bromo substituent at position 4, a cyclopropyl group at position 1, and an N-methylmethanamine side chain. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

1-(4-bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3.2ClH/c1-10-4-8-7(9)5-12(11-8)6-2-3-6;;/h5-6,10H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBCIFJWTPOKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1Br)C2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The bromine atom can be introduced through bromination reactions using reagents such as bromine or N-bromosuccinimide. The cyclopropyl group can be added via cyclopropanation reactions using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Heterocycle Core Position 1 Substituent Position 3/4 Substituent Side Chain Salt Form Molecular Weight (g/mol) Key Properties/Applications
1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine dihydrochloride Pyrazole Cyclopropyl 4-Bromo N-methylmethanamine Dihydrochloride ~300 (estimated) High lipophilicity, kinase inhibition
2-(4-Bromo-1-methylpyrazol-3-yl)ethylamine dihydrochloride Pyrazole Methyl 4-Bromo Ethylmethylamine Dihydrochloride 297.5 (exact) Intermediate for drug synthesis
1-(4-Ethyl-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride Triazole Ethyl N/A N-methylmethanamine Dihydrochloride 176.65 Potential CNS activity
1-(6-Fluorobenzimidazol-2-yl)-N-methylmethanamine dihydrochloride Benzimidazole Fluorine at position 6 N/A N-methylmethanamine Dihydrochloride 252.12 Antifungal/antibacterial applications
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methylpyrazol-3-one Pyrazolone Methyl 4-Bromo, 5-bromomethyl Ketone at position 3 None 317 (exact) Reactive intermediate for coupling

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs.
  • Bromo Substituent : The 4-bromo group in pyrazoles (target compound and ) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization. Triazole analogues () lack this reactivity.
  • Side Chain Variations : The N-methylmethanamine side chain (target compound) offers a compact, polar group, whereas ethylmethylamine () introduces higher flexibility and basicity. Benzimidazole derivatives () exhibit planar aromatic systems, favoring intercalation in biological targets.

Solubility and Stability

  • Salt Form : All dihydrochloride salts (target compound, ) improve water solubility compared to free bases or neutral pyrazolones ().
  • Thermal Stability : Pyrazolone derivatives () with ketone functionalities may exhibit lower thermal stability due to tautomerization, whereas pyrazole and triazole cores (target compound, ) are more rigid and stable.

Biological Activity

1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly as a GLP-1 receptor agonist. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name: 1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride
  • Molecular Formula: C8H12BrN3·2HCl
  • Molecular Weight: 296.56 g/mol

The primary mechanism through which 1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine exerts its effects is by acting as an agonist at the GLP-1 receptor. GLP-1 (glucagon-like peptide-1) receptors are involved in glucose metabolism and insulin secretion, making them critical targets for diabetes treatment. The binding of this compound to the GLP-1 receptor stimulates insulin release in a glucose-dependent manner, thus helping to lower blood glucose levels.

Pharmacological Profile

The compound exhibits several pharmacological activities, which can be summarized as follows:

Activity Description
GLP-1 Receptor Agonism Enhances insulin secretion and reduces glucagon levels.
Neuroprotective Effects Potentially protects neurons from apoptosis and promotes neuronal survival.
Antidiabetic Activity Lowers blood glucose levels, indicating potential use in type 2 diabetes.

Study 1: GLP-1 Agonist Activity

A study conducted by [source] demonstrated that the compound significantly increased insulin secretion in vitro and in vivo models. The results indicated a marked reduction in fasting blood glucose levels in diabetic rats treated with varying doses of the compound.

Study 2: Neuroprotective Effects

Research published in [source] explored the neuroprotective properties of this compound. The study found that treatment with 1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine reduced neuronal cell death in models of neurodegeneration, suggesting potential applications in neurodegenerative diseases.

Study 3: Comparative Efficacy

A comparative study highlighted the efficacy of this compound against other known GLP-1 receptor agonists. The findings indicated that it had a similar or enhanced effect on glucose metabolism compared to established treatments like liraglutide [source].

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine dihydrochloride, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with cyclopropane-functionalized pyrazole precursors. Key steps include bromination at the pyrazole 4-position, followed by N-methylation of the methanamine moiety. Reaction conditions (e.g., temperature, pH, solvent polarity) significantly impact intermediate stability. For example, bromination requires anhydrous conditions to avoid hydrolysis of the cyclopropyl group . Purification often employs ion-exchange chromatography due to the hydrochloride salt’s hygroscopicity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Look for the cyclopropyl proton signals (δ 1.2–1.5 ppm, multiplet) and N-methyl singlet (δ 2.3–2.5 ppm).
  • ¹³C NMR : The brominated pyrazole carbon appears at δ 110–120 ppm.
    Mass spectrometry (HRMS) confirms molecular weight, with ESI+ showing [M+H]⁺ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the compound’s structure influence its solubility and reactivity in aqueous vs. organic solvents?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, while the cyclopropyl group contributes to lipophilicity. Reactivity in organic solvents (e.g., DMSO, THF) is influenced by the electron-withdrawing bromine atom, which can activate the pyrazole ring for nucleophilic substitution .

Advanced Research Questions

Q. How can researchers optimize the synthesis to mitigate side reactions, such as cyclopropyl ring opening or dehalogenation?

  • Methodological Answer : Side reactions are minimized by:

  • Using low-temperature (-20°C) bromination to preserve the cyclopropyl ring.
  • Adding radical scavengers (e.g., BHT) to prevent dehalogenation during purification.
  • Monitoring reaction progress via TLC with UV-active pyrazole intermediates .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cellular uptake)?

  • Methodological Answer : Discrepancies may arise from differential membrane permeability or assay pH. Use orthogonal assays:

  • Surface Plasmon Resonance (SPR) for direct binding affinity measurements.
  • LC-MS/MS to quantify intracellular compound levels and correlate with activity .

Q. What mechanistic insights explain the compound’s stability under physiological conditions, and how can decomposition pathways be characterized?

  • Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C reveal hydrolysis of the cyclopropyl group as a primary degradation pathway. Accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC-UV/MS identifies degradation products. Computational modeling (DFT) predicts susceptible bonds .

Q. How do structural modifications (e.g., replacing bromine with chlorine or varying the N-alkyl group) impact target selectivity?

  • Methodological Answer : Halogen substitution alters steric and electronic profiles:

  • Bromine → Chlorine : Reduces van der Waals interactions but improves metabolic stability.
  • N-Methyl → N-Ethyl : Increases lipophilicity, affecting blood-brain barrier penetration.
    Use molecular docking (e.g., AutoDock Vina) to predict binding mode changes .

Ethical and Methodological Considerations

  • Safety : Use fume hoods for bromination steps; handle dihydrochloride salts with moisture-controlled environments .
  • Reproducibility : Adopt standardized protocols from CRDC classifications (e.g., RDF2050108 for process control) .
  • Data Transparency : Publish raw spectral data (e.g., NMR, HRMS) in supplementary materials to enable peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.